molecular formula C6H10N2O B6613539 1-(1H-imidazol-2-yl)propan-2-ol CAS No. 67106-66-5

1-(1H-imidazol-2-yl)propan-2-ol

Cat. No.: B6613539
CAS No.: 67106-66-5
M. Wt: 126.16 g/mol
InChI Key: JHSNSAFVQQRHAD-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)propan-2-ol is a compound that features an imidazole ring attached to a propanol group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)propan-2-ol typically involves the reaction of imidazole with an appropriate propanol derivative. One common method is the alkylation of imidazole with 2-chloropropanol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products include reduced imidazole derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

1-(1H-imidazol-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-2-yl)pyridine: Another imidazole derivative with a pyridine ring.

    2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A substituted imidazole with potential anti-tubercular activity.

Uniqueness

1-(1H-imidazol-2-yl)propan-2-ol is unique due to its specific structure, which combines the properties of both imidazole and propanol

Properties

IUPAC Name

1-(1H-imidazol-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSNSAFVQQRHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mix 6.8 g imidazole and 15.3 g propylene carbonate and heat at 140° C. for 1 hour. Chromatograph the resultant residue on silica gel, eluting with methylene chloride:ethyl acetate (1:1), then with 5→10% methanol in methylene chloride to obtain the title compound of step A.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One

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